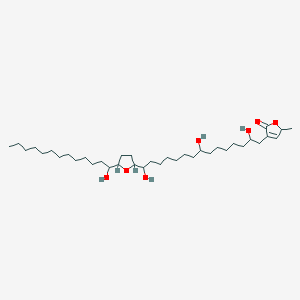

Annomontacin

Description

Properties

CAS No. |

137550-92-6 |

|---|---|

Molecular Formula |

C11H9FN2OS |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

2-methyl-4-[2,8,15-trihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-18-23-33(40)35-25-26-36(44-35)34(41)24-19-13-12-15-20-31(38)21-16-14-17-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3 |

InChI Key |

ALYPJDVVTYTPDW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Other CAS No. |

170900-29-5 |

Synonyms |

annomontacin cis-annomontacin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Annonaceous acetogenins (B1209576), including annomontacin, are a class of polyketides exclusively found in the Annonaceae family of plants. nih.gov These compounds are derivatives of long-chain fatty acids and are characterized by the presence of tetrahydrofuran (B95107) (THF) rings. sysrevpharm.org

Plant Sources of this compound and Related Acetogenins

Annona montana (Mountain Soursop)

The seeds of Annona montana have been identified as a source of annonaceous acetogenins. nih.govresearchgate.net While specific research focusing solely on this compound in this species is detailed, studies have confirmed the presence of various other acetogenins, indicating its potential as a natural source. High-performance liquid chromatography (HPLC) analysis of seed extracts has revealed the presence of these complex molecules. researchgate.net

Annona cherimolia (Cherimoya)

The seeds of Annona cherimolia are a well-documented source of this compound. nih.govsemanticscholar.org Bioactivity-guided fractionation of ethanolic extracts of cherimoya seeds has led to the successful isolation of this compound, alongside other mono-tetrahydrofuran acetogenins like annonacin (B1665508) and the novel compound annomocherin. nih.govsemanticscholar.org In addition to the seeds, recent studies have also identified acetogenins, including annonacin, in the deciduous leaves of A. cherimolia, suggesting a broader distribution of these compounds within the plant. nih.gov Other acetogenins isolated from A. cherimolia seeds include annomolin, annocherimolin, cherimolin, and motrilin. acs.orgfao.orgresearchgate.net

Annona muricata (Soursop)

Annona muricata is one of the most extensively studied species for annonaceous acetogenins, with these compounds being isolated from its seeds, leaves, and fruits. semanticscholar.orgnih.govresearchgate.netsemanticscholar.orgnih.gov The leaves are particularly rich in these compounds, with annonacin being one of the most abundant. oatext.comui.ac.id Numerous acetogenins have been identified from A. muricata, including muricoreacin, murihexocin C, and annohexocin from the leaves, and annonamuricins A, B, and C from the fruit. semanticscholar.orgnih.gov The seeds have also yielded compounds such as sabadelin. gsconlinepress.com

Annona glabra (Pond Apple)

The fruits of Annona glabra have been confirmed to contain this compound. preprints.org Phytochemical investigations of the methanolic extract of A. glabra fruits have led to the isolation of various compounds, including acetogenins. nih.govresearchgate.net

Broader Occurrence within the Annonaceae Genus

Annonaceous acetogenins are a defining characteristic of the Annonaceae family, which comprises over 140 genera and approximately 2500 species. nih.gov Since the first acetogenin (B2873293), uvaricin, was isolated in 1982, over 500 different acetogenins have been identified from various genera, including Annona, Asimina, Goniothalamus, and Uvaria. nih.govsysrevpharm.org These compounds have been found in various parts of the plants, including the roots, bark, stems, leaves, seeds, and fruits. nih.govnih.govnih.gov

| Plant Species | Part(s) Containing this compound & Related Acetogenins | Other Notable Acetogenins Isolated |

| Annona montana | Seeds | Not specified in detail, but various acetogenins present. nih.govresearchgate.net |

| Annona cherimolia | Seeds, Leaves | Annonacin, Annomocherin, Annomolin, Annocherimolin, Cherimolin, Motrilin. nih.govsemanticscholar.orgnih.govacs.orgfao.orgresearchgate.net |

| Annona muricata | Seeds, Leaves, Fruit | Annonacin, Muricoreacin, Murihexocin C, Annohexocin, Annonamuricins A, B, & C, Sabadelin. semanticscholar.orgnih.govresearchgate.netsemanticscholar.orgnih.govoatext.comui.ac.idgsconlinepress.com |

| Annona glabra | Fruits | Various acetogenins. preprints.orgnih.govresearchgate.net |

Advanced Isolation and Purification Techniques for Annonaceous Acetogenins

The isolation and purification of this compound and other acetogenins from plant matrices are complex processes due to the structural similarity of these compounds and their presence in intricate mixtures. A combination of chromatographic and spectroscopic techniques is typically employed.

The general procedure begins with the extraction of the plant material (e.g., seeds, leaves) using organic solvents of varying polarities, such as ethanol, methanol (B129727), or chloroform. sysrevpharm.orgacs.org This initial crude extract is then subjected to a series of partitioning steps, often between water and an immiscible organic solvent like dichloromethane, to separate compounds based on their polarity. sysrevpharm.org

Column chromatography is a fundamental technique used for the separation of acetogenins. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the different compounds. ui.ac.id

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of acetogenins. oatext.com Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of mixtures of methanol, water, and acetonitrile (B52724). A Diode Array Detector (DAD) can be used for simultaneous detection at multiple wavelengths.

More advanced and efficient extraction methods are also being developed. Thermosonication-Assisted Extraction (TSAE) is a novel technique that has been shown to significantly increase the yield of acetogenins from Annona muricata seeds compared to conventional methods like Soxhlet extraction. nih.gov This method utilizes ultrasonic waves in combination with controlled temperature to enhance the extraction process. nih.gov

The structural elucidation of isolated acetogenins is accomplished using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC) to determine the carbon-hydrogen framework of the molecule. semanticscholar.orgoatext.com

Mass Spectrometry (MS) , including techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the molecular weight and formula of the compounds. acs.orgui.ac.id

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups present in the molecule, such as hydroxyl and α,β-unsaturated γ-lactone groups. oatext.com

Bioassay-guided fractionation is a common strategy employed in the isolation process, where the fractions from each separation step are tested for biological activity (e.g., cytotoxicity) to guide the purification towards the most potent compounds. nih.govsemanticscholar.orgnih.gov

| Technique | Purpose in Acetogenin Isolation and Purification |

| Solvent Extraction | Initial removal of acetogenins from plant material. |

| Liquid-Liquid Partitioning | Preliminary separation of compounds based on polarity. |

| Column Chromatography | Gross separation of acetogenins from other phytochemicals. |

| High-Performance Liquid Chromatography (HPLC) | Final purification and quantification of individual acetogenins. |

| Thermosonication-Assisted Extraction (TSAE) | Enhanced and more efficient extraction from plant material. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the isolated compounds. oatext.com |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. acs.org |

| Fourier-Transform Infrared (FTIR) | Identification of key functional groups. oatext.com |

Chromatographic Separation Methods

Chromatography is a fundamental technique for the isolation and purification of this compound from plant extracts. The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. Various chromatographic methods are employed, often in succession, to achieve a high degree of purity.

Initially, crude extracts, typically obtained using solvents like ethanol, are subjected to fractionation. nih.gov A common first step is open column chromatography using silica gel as the stationary phase. researchgate.net In this technique, the extract is loaded onto a column packed with silica, and a series of solvents or solvent mixtures (eluents) of increasing polarity are passed through the column. This gradient elution separates the components of the extract based on their affinity for the silica and their solubility in the eluent. For acetogenins like this compound, typical solvent systems might include combinations of n-hexane and acetone. researchgate.net

Reversed-phase chromatography is another critical method used in the purification process. In one documented isolation, an extract was purified using vacuum column chromatography with reversed-phase silica gel (RP-18). nih.gov The mobile phase consisted of a gradient of methanol and water, starting from 100% water and gradually increasing to 100% methanol. nih.gov This technique separates compounds based on their hydrophobicity, which is particularly effective for the lipophilic nature of acetogenins.

High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process, used to isolate this compound to a high degree of purity and to analyze the composition of the isolated fractions. researchgate.net Reversed-phase columns, such as a C18 column, are frequently used for the analytical and preparative separation of acetogenins. researchgate.net

The table below summarizes the chromatographic techniques involved in the isolation of this compound and related acetogenins.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Open Column Chromatography | Silica Gel | Gradients of n-hexane and acetone | Initial fractionation of crude extract |

| Vacuum Column Chromatography | Reversed-Phase Silica (RP-18) | Gradients of methanol and water | Further purification based on polarity |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol/water mixtures | Final purification and analysis |

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a strategic approach used to isolate bioactive compounds, like this compound, from natural extracts. nih.gov This method involves systematically separating the extract into fractions and testing the biological activity of each fraction at every stage. This ensures that the purification efforts remain focused on the fractions that contain the potent, biologically active molecules, saving time and resources. mdpi.com

The isolation of this compound from the seeds of Annona cherimolia provides a clear example of this approach. nih.govresearchgate.net The process began with an ethanolic extract of the seeds, which was then partitioned and fractionated. The key to the process was the use of the brine shrimp lethality test (BST) to guide the separation. semanticscholar.orgnih.gov The BST is a rapid, reliable, and cost-effective bioassay for preliminary screening of general toxicity and bioactivity. nih.gov Fractions that demonstrated high toxicity (lethality) against the brine shrimp (Artemia salina) were selected for further rounds of purification, as this activity is often correlated with the presence of cytotoxic acetogenins. semanticscholar.orgnih.gov By repeatedly fractionating and testing, researchers were able to isolate several bioactive acetogenins, including this compound. nih.gov

This methodology is not limited to a single type of bioassay. In the broader context of isolating acetogenins from Annona species, assays measuring cytotoxicity against specific cancer cell lines are also employed. For instance, fractions from Annona muricata have been tested against the A549 lung cancer cell line to guide the purification toward the most potent anti-cancer compounds. mdpi.com This targeted approach ensures the isolation of compounds with specific, desired biological activities.

The general workflow for bioactivity-guided fractionation is outlined below:

| Step | Action | Bioassay Employed | Outcome |

| 1 | Prepare crude extract from plant material (e.g., Annona cherimolia seeds). | Brine Shrimp Lethality Test (BST) | Confirmation of bioactivity in the crude extract. |

| 2 | Perform initial fractionation of the extract using column chromatography. | Test all resulting fractions using BST. | Identification of the most bioactive "crude" fractions. |

| 3 | Subject the active fractions to further chromatographic separation (e.g., HPLC). | Re-test the new, more refined fractions using BST. | Pinpointing of fractions with the highest specific activity. |

| 4 | Repeat the process until pure, bioactive compounds are isolated. | N/A | Isolation of pure this compound and other bioactive acetogenins. nih.gov |

Biosynthetic Pathways and Precursors of Annomontacin

Polyketide Biosynthesis as the Foundation

The carbon backbone of Annomontacin is believed to be derived from the polyketide pathway, a fundamental route for the biosynthesis of a vast array of natural products in plants, fungi, and bacteria. nih.govfrontiersin.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetate and propionate, in a manner analogous to fatty acid biosynthesis.

At the heart of this process are Polyketide Synthases (PKSs), large multifunctional enzymes that orchestrate the assembly of the polyketide chain. frontiersin.org PKSs select the starter and extender units, catalyze their condensation, and control the stereochemistry of the growing chain. In the context of Annonaceous acetogenins (B1209576), it is hypothesized that a specific PKS is responsible for constructing the long, unbranched fatty acid precursor that will ultimately be transformed into this compound. While the specific PKS involved in this compound biosynthesis has not yet been identified, transcriptomic studies in Annona species have revealed the presence of genes encoding for type III PKSs, suggesting their involvement in the production of various secondary metabolites within this genus. frontiersin.org

| Enzyme Class | Function in this compound Biosynthesis (Hypothesized) |

| Polyketide Synthase (PKS) | Assembly of the initial long-chain fatty acid precursor from acetate and propionate units. |

| Desaturases | Introduction of double bonds into the fatty acid chain at specific positions. |

| Epoxidases | Stereospecific epoxidation of the double bonds to form epoxide intermediates. |

| Cyclases | Catalysis of the intramolecular cascade reaction involving the opening of epoxide rings to form the tetrahydrofuran (B95107) ring. |

Proposed Mechanistic Steps in Tetrahydrofuran Ring Formation

A defining structural feature of this compound is its mono-tetrahydrofuran (THF) ring. The formation of this heterocyclic system is a key step in the biosynthetic pathway and is thought to proceed through a carefully orchestrated series of enzymatic reactions.

The prevailing hypothesis for the formation of the THF ring in this compound and other Annonaceous acetogenins involves the selective epoxidation of a polyunsaturated fatty acid precursor. nih.govtandfonline.comnih.gov This hypothesis posits that specific enzymes, likely monooxygenases, introduce epoxide rings at precise locations along the carbon chain. Following this epoxidation, a stereospecific, enzyme-mediated intramolecular cyclization is initiated. This process involves the nucleophilic attack of a hydroxyl group onto one of the epoxide carbons, leading to the opening of the epoxide ring and the concomitant formation of the five-membered THF ring. The stereochemistry of the final THF ring is dictated by the stereochemistry of the initial epoxide and the geometry of the cyclization cascade.

While direct enzymatic evidence for this pathway is still forthcoming, a wealth of information from the total synthesis of various Annonaceous acetogenins lends strong support to the proposed mechanism. tandfonline.comnih.gov Numerous synthetic strategies have successfully employed a biomimetic approach, wherein the THF ring is constructed through the cyclization of an epoxide intermediate. For instance, diastereoselective epoxidation of a diene precursor, followed by an acid- or base-catalyzed intramolecular cyclization, has been a cornerstone in the synthesis of many acetogenins. nih.gov These synthetic achievements demonstrate the chemical feasibility of the proposed biosynthetic cascade and provide valuable insights into the likely mechanistic steps involved in the formation of the THF ring in natural products like this compound.

| Synthetic Step | Corresponding Proposed Biosynthetic Step | Key Transformation |

| Diastereoselective Epoxidation | Enzymatic Epoxidation | Formation of epoxide rings from double bonds. |

| Acid/Base-Catalyzed Cyclization | Enzyme-Mediated Intramolecular Cyclization | Opening of the epoxide ring and formation of the tetrahydrofuran ring. |

Challenges and Future Directions in Biosynthetic Elucidation

Despite the significant progress made in understanding the general biosynthetic pathway of Annonaceous acetogenins, the specific details of this compound's biosynthesis remain an area of active investigation. Several challenges have hindered the complete elucidation of this pathway. The large, membrane-bound nature of PKSs and other biosynthetic enzymes makes their isolation and characterization technically challenging. Furthermore, the transient nature of many of the biosynthetic intermediates complicates their detection and structural analysis.

Future research will likely focus on the application of modern genomic and transcriptomic techniques to identify and clone the genes encoding the biosynthetic enzymes from Annona species. Heterologous expression of these genes in model organisms could then allow for the in vitro characterization of the enzymes and the definitive confirmation of their roles in the biosynthesis of this compound. Such studies will not only provide a complete picture of how this complex natural product is assembled but also open the door to the potential for biosynthetic engineering to produce novel acetogenin (B2873293) analogs with improved therapeutic properties.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Annomontacin and its Analogs

The total synthesis of complex natural products like this compound serves as a critical benchmark for synthetic methodology and provides access to material for biological evaluation that may be scarce from natural sources. The first total synthesis of this compound was achieved through a highly convergent strategy, utilizing natural hydroxy acids to establish most stereogenic centers, with the exception of C19 and C20, which were constructed via a Sharpless asymmetric dihydroxylation (AD) reaction nih.gov. This approach highlights the importance of both chiral pool strategies and modern asymmetric catalytic methods in building the complex architecture of acetogenins (B1209576).

The tetrahydrofuran (B95107) (THF) ring is a defining feature of this compound and many other annonaceous acetogenins, and its stereoselective construction is paramount. General strategies for synthesizing these THF moieties often involve cyclization reactions that control the relative and absolute stereochemistry of the ring substituents. For instance, methods such as stereoselective one-pot double intramolecular oxymercuration have been successfully applied to construct bis-tetrahydrofuran ring systems found in related acetogenins researchgate.net. Other approaches leverage oxidative cyclization of 1,5-dienes, which can efficiently generate cis-disubstituted THF rings mdpi.com. The synthesis of this compound specifically utilized the Sharpless AD reaction to install key stereocenters within its THF core nih.gov. Advances in stereoselective THF synthesis often involve nucleophilic substitution processes, including intramolecular SN2 reactions of hydroxyl groups with tethered leaving groups, or Lewis acid-mediated cyclizations nih.gov.

Beyond the stereoselective formation of the THF ring, broader asymmetric synthetic methodologies are employed to ensure the correct absolute configuration of all chiral centers in this compound. These methodologies can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis slideshare.netcutm.ac.inwikipedia.org. In the context of this compound's total synthesis, deriving stereogenic centers from readily available natural hydroxy acids represents a chiral pool strategy nih.gov. Furthermore, asymmetric catalytic reactions, such as the Sharpless AD reaction, play a pivotal role in establishing specific stereocenters with high enantiomeric purity nih.gov. The development of new asymmetric synthetic methods continues to be a driving force in accessing complex chiral molecules like this compound and its analogs.

Semi-Synthesis and Structural Modification for Research Probes

Semi-synthesis, which involves the chemical modification of naturally isolated compounds, offers a powerful route to generate derivatives and probes for biological investigation. This approach allows for the fine-tuning of molecular properties and the creation of tools to study biological pathways.

The creation of synthetic mimics and derivatives of this compound is a key strategy for understanding structure-activity relationships (SARs) and for developing more potent or selective agents. Researchers have synthesized mimics of other acetogenins, such as bullatacin (B1665286) and squamocin, by altering or replacing the core structural elements, including the THF rings, with different heterocyclic systems or simplified scaffolds mdpi.com. These modifications aim to retain crucial pharmacophores while potentially improving properties like solubility or metabolic stability. Furthermore, semi-synthesis can be employed to create photoaffinity probes by incorporating photoreactive groups onto the this compound scaffold, enabling the study of its interactions with biological targets chemrxiv.org.

Preclinical Biological Activities and Mechanistic Studies

In vitro Cytotoxic Activities in Cancer Cell Lines

The cytotoxic effects of Annomontacin and related acetogenins (B1209576) have been demonstrated across several cancer cell lines, showing potent activity, often at very low concentrations.

Efficacy against Murine Leukemia Cell Lines

While specific data on this compound against murine leukemia cell lines is not detailed in the provided search results, studies on extracts from the Annonaceae family, which contains this compound, have shown significant cytotoxicity. For instance, alcoholic extracts from Annona glabra were found to be highly cytotoxic to both drug-sensitive (CEM) and multidrug-resistant (CEM/VLB) human leukemia cell lines. iiarjournals.org The seed extract, in particular, was more potent than extracts from the leaf and pulp. iiarjournals.org

Efficacy against Human Breast Carcinoma Cell Lines

This compound has demonstrated notable activity against human breast cancer cells. Research indicates that Annonacin (B1665508), a major acetogenin (B2873293) found in Annona muricata alongside this compound, induces growth arrest and apoptosis in MCF-7 breast cancer cells at a concentration of 0.1 μM. researchgate.net This effect is linked to the inhibition of ERα, cyclin D1, and Bcl-2 protein expressions. researchgate.net Furthermore, other acetogenins from the Annonaceae family have shown potent and selective cytotoxicity against the MCF-7 breast carcinoma cell line. mdpi.com

Efficacy against Human Ovarian Cancer Cell Lines

While direct data for this compound's effect on human ovarian cancer cell lines is limited in the provided results, related compounds from the Annonaceae family have been studied. For example, research has been conducted on the in vitro sensitivity of human ovarian cancer cell lines like SKOV-3, EFO27, OVCAR-3, and A2780P to other natural compounds, indicating this cell type is a target for such molecules. researchgate.net

Efficacy against Human Kidney Carcinoma Cell Lines

This compound and its related compounds have shown significant cytotoxic activity against human kidney carcinoma cell lines. For example, the acetogenin annomocherin, also found in Annona cherimola, exhibits potent selective cytotoxicity against the A-498 kidney carcinoma cell line. mdpi.com In broader studies of acetogenins, the A-498 cell line is commonly used to test cytotoxicity, where these compounds have demonstrated potent effects. koreascience.kr

Comparison with Established Cytotoxic Agents

The cytotoxic potency of Annonaceous acetogenins, including compounds structurally similar to this compound, has been found to be significantly higher than the conventional chemotherapeutic agent Adriamycin (Doxorubicin) in several cancer cell lines. koreascience.kruniroma1.itmdpi.com For instance, certain acetogenins are about 10 to 100 times as cytotoxic as Adriamycin in the prostate cancer cell line (PC-3) and up to 1,000 times more potent against the pancreatic cancer cell line (PaCa-2). koreascience.kr A mixture of cis- and trans-isoannonacin was reported to be over 10,000 times more cytotoxic than Adriamycin in the PaCa-2 cell line. koreascience.kr

Table 1: Comparative Cytotoxicity (ED₅₀ µg/mL) of Acetogenins vs. Adriamycin

Data adapted from studies on cis- and trans-isoannonacin, closely related acetogenins. koreascience.kr

Selective Cytotoxicity Profiles

A significant aspect of the preclinical evaluation of Annonaceous acetogenins is their selective toxicity towards cancer cells over normal cells. mdpi.comnih.govrsc.org This selectivity is a highly desirable characteristic for potential anticancer agents, as it may lead to fewer side effects. mdpi.com For example, extracts from Annona glabra were cytotoxic to leukemia cells but not to normal human lymphocytes. iiarjournals.org Similarly, extracts from Annona cherimola showed a significant reduction in the colony formation of gastric carcinoma cells (SNU-1) while having a much lesser effect on normal gastric epithelial cells (GES-1). mdpi.com The mechanism for this selectivity is thought to be related to the different metabolic states of cancer cells, particularly their increased reliance on specific energy pathways that acetogenins inhibit. mdpi.comnih.gov

Preclinical Investigations of Antitumor Mechanisms

This compound, an Annonaceous acetogenin, has been the subject of preclinical studies to elucidate its potential as an antitumor agent. These investigations have focused on its molecular mechanisms of action, revealing a multi-faceted approach to inhibiting cancer cell growth and proliferation.

Inhibition of Mitochondrial Electron Transport Chain (Complex I)

A primary mechanism by which this compound is thought to exert its cytotoxic effects is through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. koreascience.kr This intricate enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation, the primary process by which cells generate ATP.

By acting as a potent inhibitor of Complex I, this compound effectively disrupts the flow of electrons from NADH to ubiquinone. koreascience.krnih.gov This inhibition curtails the pumping of protons across the inner mitochondrial membrane, a critical step for creating the electrochemical gradient necessary for ATP synthesis. frontiersin.org The disruption of this fundamental process leads to a cascade of events detrimental to the cancer cell's survival. The inhibition of Complex I is a known mechanism of action for various compounds proposed as anticancer agents. cam.ac.uk

Disruption of ATP Production Pathways in Tumor Cells

The inhibition of the mitochondrial electron transport chain by this compound directly leads to a significant disruption of ATP production pathways within tumor cells. koreascience.kr Cancer cells have a high energy demand to fuel their rapid proliferation and other metabolic activities. mdpi.com By targeting Complex I, this compound effectively cripples the cell's primary ATP-generating machinery, oxidative phosphorylation. koreascience.krijbs.com

This depletion of ATP has profound consequences for the cancer cell. nih.gov Cellular processes that are heavily reliant on ATP, such as DNA replication, protein synthesis, and the maintenance of ion gradients, are severely hampered. The resulting energy crisis can trigger downstream signaling pathways that ultimately lead to cell death. nih.gov The ability of potent oxidative phosphorylation inhibitors to induce a lethal energetic crisis is a key strategy in cancer therapy research. ijbs.com

Influence on Cell Cycle Progression

Emerging research suggests that this compound may also influence the cell cycle, the tightly regulated process that governs cell division. fy.edu.tw The cell cycle is comprised of distinct phases (G1, S, G2, and M), and its proper progression is crucial for normal cell growth. In cancer, this process is often dysregulated, leading to uncontrolled proliferation.

Studies have indicated that some acetogenins can induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle. For instance, some compounds have been shown to cause an accumulation of cells in the G1 phase, thereby halting their progression into the S phase, where DNA replication occurs. nih.gov This disruption of the cell cycle represents another potential avenue through which this compound may exert its antitumor effects. The regulation of the cell cycle is a critical target for many cancer therapies. mdpi.comresearchgate.net

Inhibition of Plasma Membrane NADH Oxidase in Tumor Cells

In addition to its effects on mitochondria, this compound has been shown to inhibit the plasma membrane NADH oxidase (PMNO) of cancer cells. koreascience.kr This enzyme, also known as ENOX2 or tNOX, is specifically found on the surface of tumor cells and is implicated in promoting their growth and proliferation. researchgate.net

The inhibition of PMNO by this compound disrupts the enzyme's ability to oxidize NADH at the cell surface. koreascience.krdntb.gov.ua This activity is believed to be important for maintaining the redox balance of the cell and for supporting the rapid growth of cancer cells. Unlike normal cells, the NADH oxidase activity of tumor cells is often highly active. core.ac.uk By targeting this tumor-specific enzyme, this compound may selectively inhibit the growth of cancer cells while having less of an impact on normal, healthy cells. nih.gov

Evaluation of Other Biological Activities in Preclinical Models

Beyond its antitumor properties, preclinical studies have explored other potential biological activities of this compound, particularly in the realm of antimicrobial research.

Antimicrobial Research

Annonaceous acetogenins, including this compound, have demonstrated a broad spectrum of antimicrobial activities in preclinical investigations. koreascience.kr These compounds have been evaluated for their potential to combat various pathogens, including bacteria and fungi. ontosight.ai

Research has shown that extracts from plants of the Annonaceae family, from which this compound is derived, possess activity against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.gov The antimicrobial effects of these compounds are attributed to their ability to disrupt essential cellular processes in microorganisms, mirroring some of the mechanisms observed in their antitumor activity. scielo.brscielo.br The exploration of natural products like this compound for novel antimicrobial agents is of growing interest due to the increasing challenge of antibiotic resistance. scielo.br

Pesticidal and Insecticidal Research

This compound, a member of the annonaceous acetogenins class of compounds, has been a subject of significant research for its potential as a biopesticide. rjptonline.orgredalyc.orgresearchgate.net These natural products, found exclusively in plants of the Annonaceae family, are noted for their potent biological activities, including insecticidal effects against a variety of agricultural pests and disease vectors. researchgate.netscielo.brscielo.br Research has demonstrated that this compound and related acetogenins can induce mortality, deter feeding, and disrupt the normal development of various insect species. scielo.brscirp.org

The primary mechanism underlying the insecticidal action of this compound is the potent inhibition of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase). rjptonline.orgscielo.brmdpi.comnih.gov This inhibition disrupts the electron transport chain, leading to a critical decrease in ATP production and ultimately causing cellular apoptosis (programmed cell death). rjptonline.orgredalyc.org This specific mode of action is considered the main reason for the broad-spectrum insecticidal potency observed in this class of compounds. scielo.br

Detailed studies have highlighted the efficacy of this compound against specific insect pests. Research on the German cockroach, Blattella germanica, has shown that its nymphs are highly susceptible to this compound. scielo.brscielo.br Studies have reported 100% mortality in nymphs exposed to the compound. scielo.brscielo.brscispace.com Notably, the activity of this compound against B. germanica has been found to be comparable or even superior to that of hydramethylnon, a commercial amidinohydrazone insecticide. scielo.brscielo.br Furthermore, research suggests that this compound and a few other acetogenins exhibit low potential for resistance development in this pest. scielo.brscielo.br

This compound has also been investigated as part of a broader effort to identify acetogenins effective against major agricultural pests like the fall armyworm, Spodoptera frugiperda. scielo.brresearchgate.nethorizonepublishing.com Annonaceous acetogenins, as a group, are known to produce toxic and antifeedant effects in this lepidopteran pest. scirp.orgresearchgate.net While many acetogenins have been evaluated, research continues to explore the specific potential of individual compounds like this compound for the control of S. frugiperda. scirp.org The insecticidal properties of acetogenins have also been documented against disease vectors such as the mosquito Aedes aegypti. redalyc.orgscielo.brresearchgate.net

Research Findings on the Insecticidal Activity of this compound

| Target Insect | Life Stage | Observed Effect | Reference |

|---|---|---|---|

| Blattella germanica (German cockroach) | Nymphs | Reported to cause 100% mortality. Activity is noted to be equal to or greater than the commercial insecticide hydramethylnon. | scielo.brscielo.brscispace.com |

Structure Activity Relationship Sar Investigations

Effects of Additional Structural Features

Role of Hydroxyl Group Position and Number along the Aliphatic Chain

The aliphatic chain of acetogenins (B1209576), including Annomontacin, often bears hydroxyl groups, and their position and number can significantly impact biological activity. Studies on related acetogenins have suggested that compounds featuring adjacent bis-tetrahydrofuran (bis-THF) rings and possessing three hydroxyl groups along the aliphatic chain tend to exhibit higher potency, particularly in assays against mosquito larvae mdpi.com. While specific detailed SAR studies on the precise positioning of hydroxyl groups in this compound analogs are not extensively detailed in the reviewed literature, the presence of an aliphatic hydroxyl group at varying positions has been noted as a structural element under investigation researchgate.net. This suggests that the stereochemistry and location of these hydroxyl functionalities are important determinants of biological effect.

Modulation of Activity by Metal Cations

Metal ions are known to influence the biological activity of various biomolecules and natural products, modulating enzyme kinetics nih.gov, polyphenol efficacy mdpi.com, electrochemical processes nih.gov, ion channel function oatext.com, and protein glycosylation google.com. However, specific research detailing the direct modulation of this compound's activity by metal cations was not identified within the scope of the provided search results. While the general principle of metal ion influence on biological systems is well-established, direct evidence for such modulation on this compound itself is lacking in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity toxminds.comsddn.esmdpi.com. This methodology allows for the prediction of activity for new, unsynthesized compounds and aids in the design of more potent analogs. QSAR has been successfully applied to various classes of molecules, including thiadiazole derivatives researchgate.net, peptide-based drugs sddn.es, and Bruton's tyrosine kinase (BTK) inhibitors nih.gov, to identify key structural descriptors correlated with activity. However, specific QSAR studies focused on this compound analogs were not found within the provided search results. The development of such models would require a dataset of this compound derivatives with systematically varied structural features and corresponding biological activity data.

Advanced Analytical Techniques for Annomontacin Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Annomontacin. They provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the structure, dynamics, and environment of molecules in solution. weebly.com Both ¹H and ¹³C NMR are utilized to piece together the complex structure of this compound. oatext.comkoreascience.kr

¹H NMR spectroscopy provides information on the number and types of protons in a molecule, as well as their neighboring atoms. libretexts.org For this compound, specific chemical shifts in the ¹H NMR spectrum are indicative of protons in different parts of the molecule, such as those on the tetrahydrofuran (B95107) (THF) ring, the aliphatic chain, and the α,β-unsaturated γ-lactone ring. koreascience.kr

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemistryviews.org Each unique carbon atom in this compound gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. koreascience.krchemistryviews.org The chemical shifts of carbons in the THF ring, the γ-lactone, and the long hydrocarbon chain are key identifiers. oatext.com

Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are often employed to establish the connectivity between protons and carbons, which is crucial for assembling the complete molecular structure of this compound. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) koreascience.kr

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 7.18 | 134.8 |

| 3 | 5.06 | 74.2 |

| 4 | 3.84 | 70.4 |

| 15 | 3.80 | 82.8 |

| 16 | 3.80 | 82.8 |

| 19 | 3.40 | 71.7 |

| 20 | 3.40 | 71.7 |

| 34 | 1.40 | 14.1 |

| 35 | - | 174.9 |

| 36 | 2.24, 2.50 | 33.4 |

| 37 | 0.90 | 19.1 |

| Note: This table presents a selection of key signals and is not exhaustive. The data is based on values reported in the literature and may vary slightly depending on the solvent and experimental conditions. |

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of this compound and to deduce its structural features through fragmentation analysis. wikipedia.orgnih.gov

In the analysis of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.govaocs.org For this compound, the ESI-MS spectrum often shows a prominent ion corresponding to its sodium adduct. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. wikipedia.org The resulting fragment ions offer insights into the different components of the molecule, such as the lactone ring, the THF ring, and the hydrocarbon chain. nih.gov For instance, the fragmentation of the sodiated molecule of this compound can reveal characteristic losses corresponding to water molecules and parts of the aliphatic chain.

Table 2: ESI-MS/MS Fragmentation Data for this compound nih.gov

| Parent Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) | Putative Fragment Assignment |

| 647 [M+Na]⁺ | 5-30 | 629 | [M+Na-H₂O]⁺ |

| 647 [M+Na]⁺ | 5-30 | 611 | [M+Na-2H₂O]⁺ |

| 647 [M+Na]⁺ | 5-30 | 593 | [M+Na-3H₂O]⁺ |

| Note: The fragmentation pattern can be influenced by the specific MS/MS conditions. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from other compounds in a mixture, assessing its purity, and quantifying its concentration. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Annonaceous acetogenins (B1209576), including this compound. researchgate.netresearchgate.net It is widely used for both the isolation and quantification of these compounds. nih.gov A typical HPLC setup for this compound analysis involves a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength of around 220 nm, where the α,β-unsaturated γ-lactone moiety exhibits UV absorbance. researchgate.netnih.gov

The retention time of this compound in an HPLC system is a characteristic parameter that aids in its identification when compared to a reference standard. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards. nih.gov This allows for the accurate determination of the amount of this compound in a given sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.netnih.gov This hyphenated technique is particularly powerful for the analysis of complex mixtures containing this compound, such as crude plant extracts. researchgate.netresearchgate.net LC-MS allows for the simultaneous separation of various acetogenins and their subsequent identification based on their mass-to-charge ratios and fragmentation patterns. researchgate.net

In LC-MS analysis of this compound, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. nih.gov The mass spectrometer provides molecular weight information and, through MS/MS experiments, structural data that can confirm the identity of the compound. nih.gov This method offers high sensitivity and specificity, making it ideal for detecting and quantifying even trace amounts of this compound. nih.gov

Integrated and Hyphenated Analytical Platforms

The integration of multiple analytical techniques, often referred to as hyphenated techniques, provides a comprehensive approach to the characterization of natural products like this compound. nih.govnih.gov These platforms combine the separation capabilities of chromatography with the detailed structural information provided by spectroscopic methods. ijnrd.orgsaspublishers.com

For the analysis of Annonaceous acetogenins, the coupling of HPLC with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, has proven to be highly effective. researchgate.nettandfonline.com This combination allows for the rapid and accurate identification of known and even new acetogenins in complex extracts through a process called dereplication. researchgate.net

Furthermore, the use of advanced data analysis software is crucial for processing the large datasets generated by these hyphenated techniques. nih.gov These software tools aid in peak identification, spectral interpretation, and structural elucidation. nih.gov The continued development of these integrated platforms is essential for advancing the research on this compound and other related natural compounds.

HPLC-HRMS-SPE-NMR Applications

The integrated technique of High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful platform for the analysis of complex natural product mixtures. nih.govresearchgate.net This hyphenated system, often abbreviated as HPLC-PDA-HRMS-SPE-NMR when a Photodiode Array (PDA) detector is included, allows for the separation, identification, and complete structural elucidation of individual compounds from a single, automated run. nih.gov

The process begins with the separation of components in a crude extract by HPLC. The eluent from the HPLC column is split; a small portion is directed to the HRMS for accurate mass measurement and fragmentation analysis, providing initial identification or classification of the compounds. frontiersin.org The majority of the eluent flows to an SPE unit, where specific chromatographic peaks of interest, such as the one corresponding to this compound, can be selectively trapped and concentrated on individual cartridges. frontiersin.orguab.cat After repeated injections to accumulate a sufficient quantity (microgram to milligram level) of the target compound, the purified analyte is eluted from the SPE cartridge with a deuterated solvent and transferred directly to an NMR spectrometer for full structural determination. frontiersin.orgmdpi.com

This approach is particularly advantageous for Annonaceous acetogenins, which often lack strong UV chromophores, making their detection by UV alone difficult. researchgate.net The high sensitivity of HRMS allows for the detection of these compounds, while the subsequent NMR analysis provides the definitive structural information needed to differentiate between closely related isomers. researchgate.net The use of orthogonal separation chemistries, such as combining C18 and pentafluorophenyl columns, can further enhance the resolution of complex mixtures, allowing for the isolation of even difficult-to-separate regioisomers. nih.gov

| Component | Function in this compound Analysis |

| HPLC | Separates this compound from other compounds in the plant extract based on its physicochemical properties. |

| PDA | Provides initial UV spectral data, which can help in classifying the compound, although acetogenins have weak chromophores. researchgate.net |

| HRMS | Delivers highly accurate mass data for determining the elemental composition of this compound and its fragments, aiding in putative identification. nih.gov |

| SPE | Traps and concentrates the HPLC-separated this compound, purifying it from the matrix for subsequent analysis. uab.cat |

| NMR | Provides detailed 1D and 2D structural data (¹H, ¹³C, COSY, HSQC, HMBC) for the unambiguous elucidation of this compound's complex stereochemistry. researchgate.netkoreascience.kr |

Bio-affinity Based Analytical Approaches

Bio-affinity based analytical methods utilize the highly specific binding interaction between a biological recognition element and a target analyte to achieve sensitive and selective detection. nih.gov These systems typically consist of a biorecognition element (e.g., antibody, enzyme, aptamer) and a transducer that converts the binding event into a measurable signal. nih.govmdpi.com While specific applications for this compound are not widely documented, the principles are applicable for developing targeted assays for this class of compounds.

The primary component is the biorecognition element, which provides specificity. nih.gov For a molecule like this compound, monoclonal or polyclonal antibodies could be generated to recognize specific epitopes on the molecule. Alternatively, aptamers, which are single-stranded DNA or RNA molecules, can be selected through an in-vitro process to bind with high affinity and specificity to a target. nih.gov

These recognition elements are immobilized on a sensor surface. When a sample containing this compound is introduced, the analyte binds to the immobilized element. This binding event can be detected by various transduction methods:

Electrochemical Biosensors: The binding can alter the electrochemical properties of the sensor surface, which can be measured as a change in current, potential, or impedance. mdpi.comrsc.org

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) can detect the change in refractive index at the sensor surface upon analyte binding. diva-portal.org

The development of such a biosensor would enable rapid and sensitive detection of this compound in various samples, potentially for high-throughput screening or quality control of herbal products. creative-biostructure.com The high specificity of the bio-affinity interaction can minimize interference from other structurally similar acetogenins present in the extract. copernicus.org

Validation of Analytical Methodologies in Natural Product Research

The validation of analytical methods is a critical requirement in natural product research to ensure that the data generated are reliable, accurate, and reproducible. mdpi.comnih.gov For a quantitative method to be used for this compound analysis, it must undergo a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH) or national regulatory agencies. nih.gov

Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. cabidigitallibrary.orgmdpi.com For HPLC-MS or similar methods used to quantify this compound, the following parameters are typically evaluated:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other acetogenins. nih.gov

Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of this compound within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively, with acceptable accuracy and precision. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. diva-portal.org

Stability: The chemical stability of this compound in the sample matrix under specific conditions and for given time intervals, including freeze-thaw cycles and long-term storage. nih.gov

A validation report for an annonacin (B1665508) (a related acetogenin) quantification method using UPLC-MS/MS provides a clear example of the required validation data, including assessments of extraction recovery and matrix effects, which are particularly important for complex biological samples. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |

| Accuracy | Percent recovery of a known amount of spiked analyte. | 80-120% |

| Precision | Relative Standard Deviation (RSD) of replicate measurements. | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantitation (LLOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio ≥ 10 |

| Recovery | Efficiency of the analyte extraction process from the matrix. | Consistent, precise, and reproducible |

| Matrix Effect | The influence of co-eluting, interfering substances on the ionization of the analyte. nih.gov | RSD of matrix factor ≤ 15% |

| Stability | Analyte degradation under various storage and handling conditions. | ≤ 15% deviation from nominal concentration |

Future Research Directions and Translational Perspectives Preclinical Focus

Discovery of Novel Annomontacin Analogs and Derivatives

The inherent complexity and biological potency of natural products like this compound often necessitate the exploration of synthetic analogs and derivatives to optimize therapeutic efficacy, improve pharmacokinetic properties, and potentially reduce off-target effects. Research in this area aims to leverage structure-activity relationship (SAR) studies to guide the design of novel compounds with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to identify specific structural motifs within this compound that are responsible for its biological activity. By systematically modifying different parts of the molecule, such as the hydroxyl groups, the tetrahydrofuran (B95107) (THF) rings, or the lactone moiety, researchers can gain insights into how structural changes impact target binding and cellular response nih.govnih.govwikipedia.org. This knowledge will be instrumental in rationally designing more potent and selective analogs.

Synthesis of Analogs: The development of novel this compound analogs could involve creating simplified structural mimics or introducing specific functional groups to modulate its interaction with biological targets. For instance, research on other acetogenins (B1209576) has explored the synthesis of analogs with modified THF cores or altered aliphatic chains to enhance cytotoxicity and improve drug-like properties nih.govbeilstein-journals.orgccspublishing.org.cnacs.orgresearchgate.net. The synthesis of derivatives with improved solubility or metabolic stability is also a key objective.

Preclinical Evaluation of Derivatives: Once novel analogs are synthesized, their biological activities must be rigorously evaluated in preclinical models. This includes assessing their in vitro cytotoxicity against a broad panel of cancer cell lines, including those resistant to conventional therapies, and evaluating their mechanisms of action. Promising analogs would then proceed to in vivo efficacy studies.

Elucidation of Broader Biological Target Landscape

While this compound and related acetogenins are known to inhibit mitochondrial complex I, a more comprehensive understanding of their complete biological target landscape is essential for predicting efficacy and potential side effects. Identifying all relevant cellular targets and signaling pathways affected by this compound will provide a deeper mechanistic insight into its therapeutic potential.

Mitochondrial Complex I Inhibition: this compound, like many annonaceous acetogenins, is understood to inhibit mitochondrial complex I, disrupting cellular energy production and leading to apoptosis Current time information in Bangalore, IN.ontosight.aicore.ac.ukiiarjournals.org. Further research should aim to precisely quantify this inhibition and explore its consequences across different cell types and physiological conditions.

Identification of Additional Targets: Beyond mitochondrial complex I, studies on related compounds suggest potential interactions with other cellular targets and pathways. These include Sodium/Potassium ATPase (NKA) and Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) pumps, Epidermal Growth Factor Receptor (EGFR), PI3K/AKT signaling pathway, c-myc, and STAT3 phosphorylation researchgate.nettandfonline.commdpi.comuoa.gr. Future research should systematically investigate this compound's interaction with these and other potential targets to build a complete picture of its molecular pharmacology.

Signaling Pathway Analysis: Detailed studies are needed to map the specific signaling cascades modulated by this compound. Understanding how it influences cell proliferation, apoptosis, cell cycle progression, and other critical cellular processes will provide a more complete understanding of its anticancer effects and guide the development of targeted therapeutic strategies researchgate.nettandfonline.com.

Advanced Preclinical Model Systems for Efficacy Evaluation

The documented in vitro cytotoxicity of this compound against various cancer cell lines serves as a strong foundation, but its therapeutic potential must be validated in more sophisticated preclinical models that better mimic the complexity of human disease.

In Vitro Assays: Continued refinement of in vitro assays is necessary, not only for cytotoxicity but also for evaluating specific mechanisms of action, drug resistance modulation, and potential synergistic effects when combined with other agents. High-throughput screening platforms can accelerate the evaluation of this compound and its analogs against diverse cancer cell lines and cancer stem cell populations.

In Vivo Efficacy Models: Preclinical in vivo studies are critical to assess this compound's efficacy in a living system. This includes evaluating its antitumor activity in various cancer xenograft models, particularly those representing human cancers with unmet therapeutic needs. Studies should focus on models that recapitulate key aspects of tumor microenvironment, metastasis, and drug resistance researchgate.netuoa.grprnewswire.comtargetedonc.compsu.edusciepub.com.

Patient-Derived Xenografts (PDXs) and Organoid Models: To bridge the gap between preclinical findings and clinical relevance, the use of PDX models and tumor organoids derived from patient samples is highly recommended. These models offer a more personalized approach to evaluating drug efficacy and identifying patient populations most likely to benefit from this compound-based therapies.

Development of Robust and Scalable Synthetic Pathways

While this compound is naturally sourced, its isolation from plant materials can be challenging due to low yields and complex purification processes. Therefore, the development of efficient and scalable synthetic routes is paramount for ensuring a consistent and sufficient supply for extensive preclinical research and potential future clinical applications.

Total Synthesis Strategies: The total synthesis of this compound and related acetogenins is an active area of organic chemistry research nih.govbeilstein-journals.orgresearchgate.netmdpi.comacs.org. Developing convergent and stereoselective synthetic strategies that can be scaled up is a key objective. This involves optimizing reaction conditions, improving yields, and ensuring high purity of the final product.

Scalable Synthesis Optimization: Research efforts should focus on optimizing existing synthetic routes or developing new ones that are amenable to large-scale laboratory production. This includes exploring cost-effective starting materials, efficient catalytic methods, and streamlined purification protocols ccspublishing.org.cncornell.edu.

Biotechnological Production: Investigating biotechnological approaches, such as microbial fermentation or plant cell culture, could offer alternative, sustainable, and scalable methods for producing this compound or its precursors. This avenue requires significant research into metabolic engineering and bioprocess optimization.

Comprehensive Pharmacological Profiling in Preclinical Contexts

A thorough understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical settings is vital for its successful development. This involves characterizing how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as how it exerts its effects at the cellular and tissue levels.

Preclinical Pharmacokinetics (PK): Detailed PK studies in relevant animal models are needed to determine optimal dosing regimens, understand drug distribution to target tissues, and identify potential metabolic pathways. This includes evaluating oral bioavailability, plasma protein binding, and tissue distribution, particularly to tumor sites.

Preclinical Pharmacodynamics (PD): PD studies should correlate drug concentration with observed biological effects, such as tumor growth inhibition, apoptosis induction, or modulation of specific biomarkers. Understanding the time course of these effects and their relationship to drug exposure is essential for establishing therapeutic windows.

ADME Studies: Comprehensive ADME profiling is necessary to identify potential drug-drug interactions, predict metabolic liabilities, and guide formulation development. Investigating the compound's stability and excretion routes will inform dosing strategies and potential toxicity assessments.

By addressing these research directions, the scientific community can systematically advance the preclinical understanding and development of this compound, paving the way for its potential translation into novel therapeutic agents.

Compound List

this compound

this compound, cis

Annonacinone

Annomuricin

Annomuricin A

Annomuricin B

Annomuricin C

Annomuricin E

Annomutacin

Annocatalin

Annohexocin

Annomonicin

Annopentocin A

Annoreticuin-9-one

Cis-annona-10-one

Cis-corossolone

Cis-goniothalamicin

Cis-reticulatacin-10-one

Cis-solamin

Cohibin A

Cohibin B

Cohibin C

Cohibin D

Corepoxylone

Coronin

Corossolin

Corossolone

Desacetyluvaricin

Donhexocin

Epomuricin A

Epomuricin B

Goniothalamicin

Gigantetrocin

Gigantetrocin A

Gigantetrocin B

Gigantetrocinone

Gigantetronenin

Iso-annonacin

Isodesacetyluvaricin

Javoricin

Montacin

Montanacin

Montecristin

Muracin A

Muracin B

Muracin C

Muracin D

Muracin E

Muracin F

Muracin G

Muricapentocin

Muricatalicin

Muricatalin

Muri-catenol

Muricin A

Muricin B

Muricin C

Muricin D

Muricin E

Muricin F

Muricin G

Muricin H

Muricin I

Murisolin

Squamocin A

Squamocin D

Xylomaticin

Q & A

Q. What methodological approaches are recommended for isolating Annomontacin from natural sources?

To isolate this compound, researchers should employ a combination of chromatographic techniques (e.g., HPLC, column chromatography) and spectroscopic validation (NMR, mass spectrometry). Key steps include:

- Sample preparation : Optimize solvent systems (polar/non-polar) for extraction based on this compound’s solubility .

- Fractionation : Use gradient elution in HPLC to separate compounds with similar polarity.

- Structural confirmation : Cross-validate NMR data with existing literature and X-ray crystallography for absolute configuration determination . Example Table: Isolation Yield Under Different Solvent Systems

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol:Water | 12.3 | 85% |

| Dichloromethane | 8.7 | 92% |

Q. How can researchers determine the molecular structure of this compound with minimal ambiguity?

Combine multiple spectroscopic and computational methods:

- X-ray crystallography : Resolve crystal lattice data for bond-length/angle precision .

- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm functional groups.

- DFT calculations : Compare theoretical vs. experimental IR/UV spectra to validate stereochemistry . Ensure reproducibility by repeating experiments under controlled conditions (e.g., temperature, solvent purity) .

Q. What are the best practices for designing initial bioactivity screens for this compound?

Prioritize target-specific assays aligned with hypothesized mechanisms (e.g., cytotoxicity, enzyme inhibition):

- Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify IC₅₀ values.

- Controls : Include positive controls (known inhibitors) and vehicle controls (e.g., DMSO) to validate assay integrity .

- Replicates : Perform triplicate runs to assess variability, using statistical tools like ANOVA to confirm significance .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Apply Design of Experiments (DOE) to evaluate critical variables:

- Factors : Temperature, catalyst concentration, reaction time.

- Response surface methodology : Model interactions between factors to identify optimal conditions . Example Table: DOE Variables for Catalytic Synthesis

| Temperature (°C) | Catalyst (mol%) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 80 | 5 | 62 | 8 |

| 100 | 10 | 78 | 12 |

Q. How should contradictory bioactivity data for this compound across studies be resolved?

Conduct a systematic meta-analysis:

- Data harmonization : Normalize activity metrics (e.g., convert IC₅₀ values to nM) .

- Subgroup analysis : Stratify data by cell type, assay methodology, or compound purity to identify confounding variables .

- Experimental replication : Reproduce key studies under standardized protocols to isolate methodological discrepancies .

Q. What considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics?

- Model organisms : Select species with metabolic pathways relevant to humans (e.g., murine CYP450 enzymes) .

- Dosage regimen : Use allometric scaling from in vitro data to determine safe starting doses.

- Endpoint analysis : Include tissue distribution studies and metabolite profiling via LC-MS .

Q. Which methodologies are most effective for elucidating this compound’s mechanism of action at the molecular level?

Q. How can researchers ensure the purity of this compound batches for reproducible bioassays?

Implement orthogonal analytical methods:

- HPLC-DAD/MS : Detect impurities at ≤0.1% concentration.

- Thermogravimetric analysis (TGA) : Assess residual solvents or moisture .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute quantification .

Q. What statistical methods are appropriate for analyzing this compound’s cytotoxic effects across cell lines?

Q. How should spectral data discrepancies (e.g., NMR shifts) between synthetic and natural this compound be addressed?

Q. What cross-disciplinary approaches can enhance this compound’s research scope?

- Cheminformatics : Build QSAR models to predict novel derivatives with improved activity .

- Systems biology : Integrate metabolomic and genomic data to map multi-target effects.

- Microfluidics : Develop high-throughput screening platforms for rapid dose optimization .

Guidance for Methodological Rigor

- Data transparency : Archive raw spectra, assay datasets, and statistical scripts in repositories like Zenodo .

- Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for significance claims (e.g., p < 0.05 thresholds) .

- Literature alignment : Frame findings within existing knowledge gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.